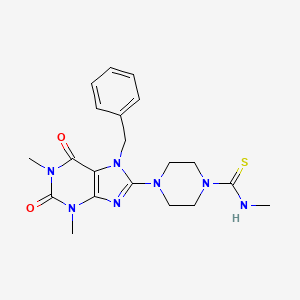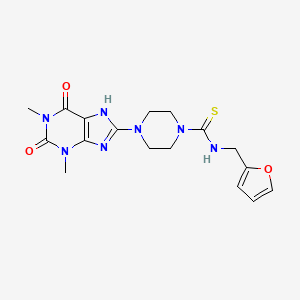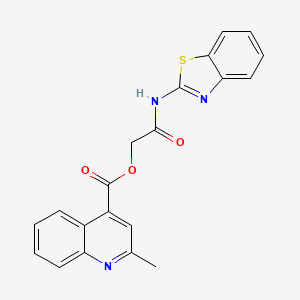![molecular formula C18H13Cl2N3O4S2 B10882132 4-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10882132.png)
4-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID is a complex organic compound that features a combination of several functional groups, including a benzoic acid moiety, a thiadiazole ring, and a dichlorophenoxy group
Méthodes De Préparation
The synthesis of 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced by reacting the thiadiazole intermediate with 2,4-dichlorophenoxyacetic acid.
Formation of the Final Compound: The final step involves the acylation of the thiadiazole intermediate with 4-aminobenzoic acid under appropriate conditions to yield the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Des Réactions Chimiques
4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the nitro groups to amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can inhibit or activate certain pathways, leading to effects such as antimicrobial activity or inhibition of cancer cell growth.
The exact mechanism would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID can be compared with other similar compounds:
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a simpler structure, lacking the thiadiazole and benzoic acid moieties.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with a similar phenoxy structure but different substitution pattern.
MCPA (2-Methyl-4-chlorophenoxyacetic Acid): A herbicide with a methyl group instead of the dichloro substitution.
The uniqueness of 4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H13Cl2N3O4S2 |
|---|---|
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
4-[[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H13Cl2N3O4S2/c19-11-3-6-14(13(20)7-11)27-8-16-22-23-18(29-16)28-9-15(24)21-12-4-1-10(2-5-12)17(25)26/h1-7H,8-9H2,(H,21,24)(H,25,26) |
Clé InChI |
WVUJFSFQRVMSKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10882049.png)

![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide](/img/structure/B10882056.png)
![(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone](/img/structure/B10882059.png)

![2-amino-4-[2-(cyanomethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10882064.png)
![2-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}benzaldehyde](/img/structure/B10882065.png)
![2-[1,5-Bis(4-bromophenyl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B10882068.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloro-5-nitrobenzoate](/img/structure/B10882074.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B10882077.png)

![3-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-5-nitrobenzoic acid](/img/structure/B10882093.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(pyrazin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10882096.png)
![N'-{2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}furan-2-carbohydrazide](/img/structure/B10882102.png)
